![molecular formula C19H25N3O3 B2666413 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide CAS No. 872843-79-3](/img/structure/B2666413.png)
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as indole, amide, and diethylamino. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like amide could make the compound soluble in polar solvents .Scientific Research Applications
Antibacterial and Antifungal Applications
- Antimicrobial Agents : A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which share a core structure similar to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Drug Design and Green Chemistry
- Green Synthesis of Analgesic and Antipyretic Compounds : Researchers developed environmentally friendly syntheses for potential analgesic and antipyretic compounds, highlighting a shift towards green chemistry in drug design. These compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, demonstrate the scientific community's effort to create less harmful production methods for pharmaceuticals (Reddy et al., 2014).
Antitumor Activity and Chemical Analysis
- Anticancer Potential : A carboxamide derivative, N-[2-(diethylamino)ethyl]-5-[(Z)- (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl] − 2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib) (DFDC), similar in structure to the compound , was analyzed for its antitumor activity. The study utilized electronic structure approaches to investigate its chemical characteristics, demonstrating the potential of such compounds in anticancer applications (Al‐Otaibi et al., 2022).
Molecular Docking and Antimicrobial Agents
- Synthesis and Molecular Docking : Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides were synthesized and characterized. These compounds were evaluated for their antimicrobial activity, revealing their effectiveness against various bacteria and fungal strains. Molecular docking studies provided insights into the binding modes of these compounds to their target proteins, further highlighting their potential as antimicrobial agents (Almutairi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-21(6-2)17(23)12-22-11-15(14-9-7-8-10-16(14)22)18(24)19(25)20-13(3)4/h7-11,13H,5-6,12H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBFDFDOICAEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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